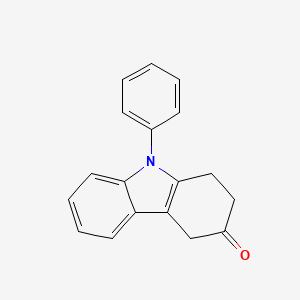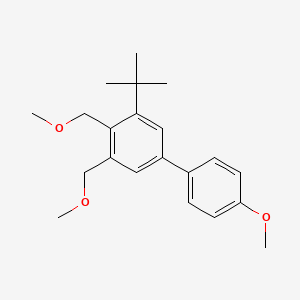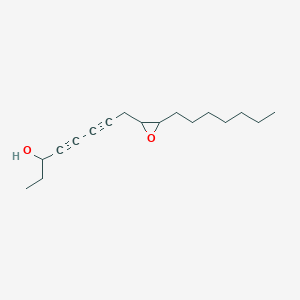
Ginsenoyne D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginsenoyne D is a rare ginsenoside, a type of triterpenoid saponin found in the Panax genus, particularly in Panax ginseng and Panax quinquefolius. Ginsenosides are known for their pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoyne D involves enzymatic transformation methods, where specific hydrolysis of the side chain glycogroups of ginsenosides is achieved using glycosidases from microbial cultures and plant extraction . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are commonly used in these processes .
Industrial Production Methods: Industrial production of this compound leverages synthetic biology techniques to produce rare ginsenosides on a large scale. This involves the construction of microbial chassis, mainly in Saccharomyces cerevisiae, to produce these compounds effectively .
Analyse Des Réactions Chimiques
Types of Reactions: Ginsenoyne D undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and hydrolytic enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound include various deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .
Applications De Recherche Scientifique
Ginsenoyne D has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolic pathways of ginsenosides . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Ginsenoyne D involves its interaction with various molecular targets and pathways. It modulates the activity of transcription factors such as MYB, bHLH-MYC, and WRKY, which are involved in the regulation of ginsenoside biosynthesis . Additionally, this compound affects the hallmarks of cancer cells, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Ginsenoyne D is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include other rare ginsenosides such as ginsenoside Rg3, Rh2, and compound K . These compounds also exhibit significant pharmacological effects, but this compound stands out for its enhanced bioavailability and potency .
Propriétés
Numéro CAS |
138828-83-8 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
Clé InChI |
WDZQEROINMBCOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
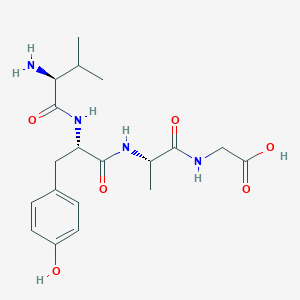
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)
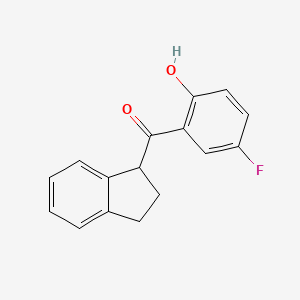
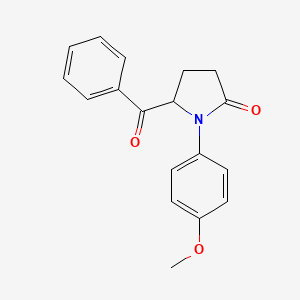
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
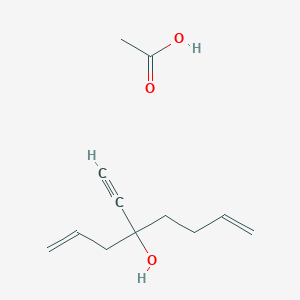
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
